methanone](/img/structure/B11024505.png)
[7-Methoxy-2,2,4-trimethyl-6-(morpholinocarbothioyl)-3,4-dihydro-1(2H)-quinolinyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,2,4-trimethyl-6-(morpholinocarbothioyl)-3,4-dihydro-1(2H)-quinolinylmethanone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2,4-trimethyl-6-(morpholinocarbothioyl)-3,4-dihydro-1(2H)-quinolinylmethanone involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the quinoline ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Addition of the morpholinocarbothioyl group: This step involves the reaction of the quinoline derivative with morpholine and carbon disulfide under basic conditions to form the morpholinocarbothioyl group.
Attachment of the phenylmethanone group: This final step involves the acylation of the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,2,4-trimethyl-6-(morpholinocarbothioyl)-3,4-dihydro-1(2H)-quinolinylmethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl group.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to target specific biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,2,4-trimethyl-6-(morpholinocarbothioyl)-3,4-dihydro-1(2H)-quinolinylmethanone involves its interaction with specific molecular targets. The methoxy and morpholinocarbothioyl groups may allow it to bind to enzymes or receptors, modulating their activity. The phenylmethanone moiety may also play a role in its binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
- Ethyl 2-ethoxyquinoline-1(2H)-carboxylate
- Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate
Uniqueness
Compared to similar compounds, 7-Methoxy-2,2,4-trimethyl-6-(morpholinocarbothioyl)-3,4-dihydro-1(2H)-quinolinylmethanone is unique due to the presence of the morpholinocarbothioyl and phenylmethanone groups. These functional groups confer specific chemical and biological properties that are not present in the other compounds listed. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H30N2O3S |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
[7-methoxy-2,2,4-trimethyl-6-(morpholine-4-carbothioyl)-3,4-dihydroquinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H30N2O3S/c1-17-16-25(2,3)27(23(28)18-8-6-5-7-9-18)21-15-22(29-4)20(14-19(17)21)24(31)26-10-12-30-13-11-26/h5-9,14-15,17H,10-13,16H2,1-4H3 |
InChI Key |
KVPGCXYTTXVDOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=CC(=C(C=C12)C(=S)N3CCOCC3)OC)C(=O)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-pentyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione](/img/structure/B11024422.png)
![methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate](/img/structure/B11024429.png)

![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11024431.png)
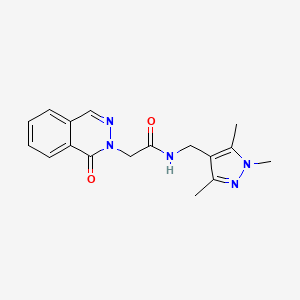
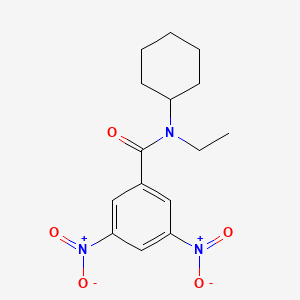
![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11024448.png)
![2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024454.png)
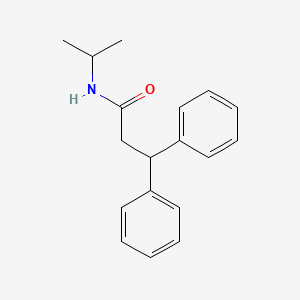
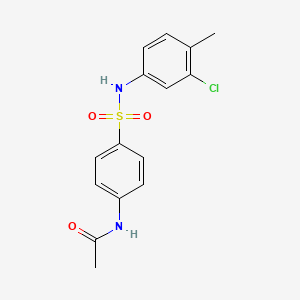
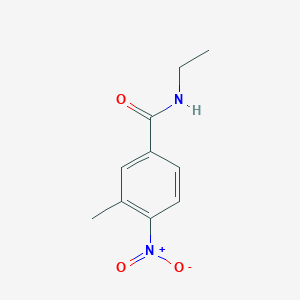
![3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11024481.png)
![N-(2,5-dimethylphenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024487.png)

